Methyl 2-chloro-2-(3-methylphenyl)acetate
Overview
Description
Methyl 2-chloro-2-(3-methylphenyl)acetate is an organic compound with a molecular formula of C10H11ClO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(3-methylphenyl)acetate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-(3-methylphenyl)acetate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Methyl 2-(3-methylphenyl)acetate+SOCl2→Methyl 2-chloro-2-(3-methylphenyl)acetate+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of 2-chloro-2-(3-methylphenyl)acetic acid and methanol.
Reduction: Formation of 2-chloro-2-(3-methylphenyl)ethanol.
Scientific Research Applications
Methyl 2-chloro-2-(3-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory or analgesic properties.
Agriculture: May be used in the synthesis of herbicides or pesticides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-(3-methylphenyl)acetate depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. In biological systems, its mechanism of action would depend on the specific target and pathway involved, which requires further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-(2-chlorophenyl)acetate
- Methyl 2-chloro-2-(4-methylphenyl)acetate
- Methyl 2-chloro-2-phenylacetate
Uniqueness
Methyl 2-chloro-2-(3-methylphenyl)acetate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-2-(3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWSVXBALLOYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283870 | |
Record name | Methyl α-chloro-3-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13910-82-2 | |
Record name | Methyl α-chloro-3-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13910-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-chloro-3-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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